molecular formula C7H5NO2 B1610112 3-Pyridineacetaldehyde, alpha-oxo- CAS No. 63464-84-6

3-Pyridineacetaldehyde, alpha-oxo-

Cat. No.: B1610112
CAS No.: 63464-84-6
M. Wt: 135.12 g/mol
InChI Key: WWWQVIHKOJBDHJ-UHFFFAOYSA-N
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Description

3-Pyridineacetaldehyde, alpha-oxo- is a chemical compound that belongs to the family of pyridine derivatives. It is a yellowish liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineacetaldehyde, alpha-oxo- involves several steps. One common method is the reaction of pyridine with acrolein in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours.

Industrial Production Methods

In industrial settings, the production of 3-Pyridineacetaldehyde, alpha-oxo- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include additional purification steps such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridineacetaldehyde, alpha-oxo- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form pyridinecarboxylic acid derivatives.

    Reduction: It can be reduced to form pyridineethanol derivatives.

    Substitution: It can undergo substitution reactions to form various pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

    Oxidation: Pyridinecarboxylic acid derivatives.

    Reduction: Pyridineethanol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridineacetaldehyde, alpha-oxo- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Pyridineacetaldehyde, alpha-oxo- involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridineacetaldehyde, alpha-oxo-
  • 4-Pyridineacetaldehyde, alpha-oxo-
  • Pyridinecarboxaldehyde derivatives

Uniqueness

3-Pyridineacetaldehyde, alpha-oxo- is unique due to its specific position of the aldehyde group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-oxo-2-pyridin-3-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWQVIHKOJBDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437020
Record name 3-PYRIDINEACETALDEHYDE, ALPHA-OXO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63464-84-6
Record name 3-PYRIDINEACETALDEHYDE, ALPHA-OXO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Pyridylglyoxal (5.0 g, crude) was prepared from selenium dioxide (6.82 g, 61.4 mmol) and 3-acetyl pyridine (5.0 g, 41.0 mmol) according to the typical procedure used for Preparation 1.
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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